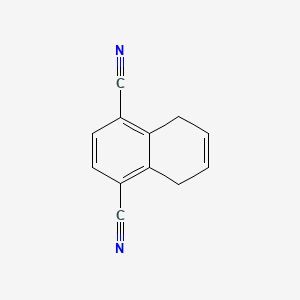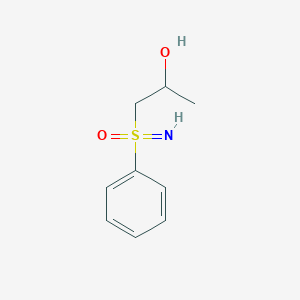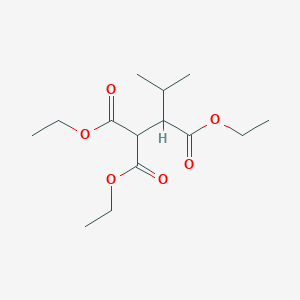
Triethyl 3-methylbutane-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 3-methylbutane-1,1,2-tricarboxylate: is an organic compound with the molecular formula C14H24O6 . It is a triester derivative of 3-methylbutane-1,1,2-tricarboxylic acid. This compound is known for its unique structure, which includes three ester groups attached to a central carbon chain. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethyl 3-methylbutane-1,1,2-tricarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylbutane-1,1,2-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Triethyl 3-methylbutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 3-methylbutane-1,1,2-tricarboxylic acid.
Reduction: Triethyl 3-methylbutane-1,1,2-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Triethyl 3-methylbutane-1,1,2-tricarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a model compound to investigate metabolic pathways involving esters.
Medicine: While not directly used as a drug, this compound can be used in the synthesis of pharmaceutical intermediates. Its derivatives may have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of plasticizers, which are added to polymers to increase their flexibility. It is also used in the manufacture of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of triethyl 3-methylbutane-1,1,2-tricarboxylate primarily involves its ester functional groups. These groups can undergo hydrolysis, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
- Triethyl 1,1,2-ethanetricarboxylate
- Triethyl 1,1,3-propanetricarboxylate
- Triethyl 1,2,4-butanetricarboxylate
Comparison: Triethyl 3-methylbutane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the central carbon chain. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of the methyl group may affect steric hindrance and electronic effects, leading to variations in reaction rates and product distribution.
Propiedades
Número CAS |
113273-10-2 |
|---|---|
Fórmula molecular |
C14H24O6 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
triethyl 3-methylbutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(15)10(9(4)5)11(13(16)19-7-2)14(17)20-8-3/h9-11H,6-8H2,1-5H3 |
Clave InChI |
UVXJOYQEEOYQQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
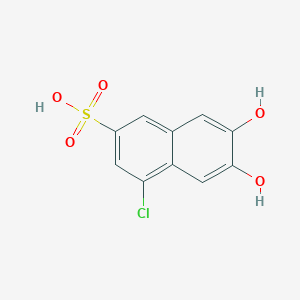
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

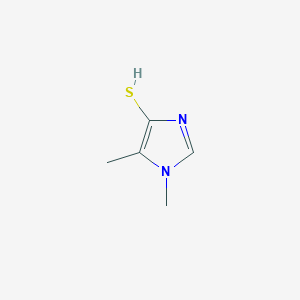
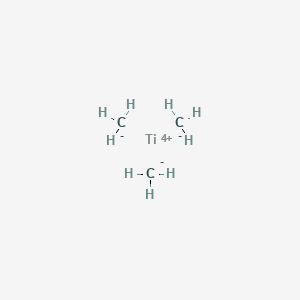
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
